Caffeine citrate
Overview
Description
Caffeine citrate is a widely used methylxanthine drug, particularly in neonatal intensive care units for the treatment of apnea of prematurity. It is known for its efficacy, tolerability, and wide therapeutic index, which has made it the drug of choice among methylxanthines. Its therapeutic applications extend to aiding in mechanical ventilation and the management of bronchopulmonary dysplasia, earning it the reputation of a "silver bullet" in neonatology .
Synthesis Analysis
Caffeine is a purine alkaloid that is synthesized in plants, with caffeine synthase playing a crucial role in the last two steps of its biosynthesis. This enzyme is a type of S-adenosylmethionine-dependent N-methyltransferase and has been studied extensively in tea leaves (Camellia sinensis) . The biosynthetic pathway of caffeine involves sequential methylations at N-7, N-3, and N-1 of the xanthine ring, catalyzed by methyltransferase activities . The separation and characterization of these enzymes, particularly the N-7 methyltransferase, have been a focus of research to understand and potentially control caffeine content in plants .
Molecular Structure Analysis
The molecular structure and interactions of caffeine, particularly when forming a cocrystal with citric acid, have been investigated using various techniques. The caffeine-citric acid cocrystal has been characterized by powder X-ray diffraction and differential scanning calorimetry. Spectroscopic methods, such as FT-IR and FT-Raman, along with quantum chemical approaches, have provided insights into the structural and spectral features of the cocrystal. These studies have revealed the presence of significant hydrogen bonding interactions, which are crucial for the stability and reactivity of the cocrystal .
Chemical Reactions Analysis
The chemical reactions involving caffeine citrate, especially in the context of its pharmacological activity, are complex. Caffeic acid, a related phenolic compound, has been shown to have antioxidant, anti-inflammatory, and anticarcinogenic activities. Its anticancer properties against hepatocarcinoma are associated with its chemical structure, which allows it to act as both an antioxidant and pro-oxidant. The compound is metabolized in the intestinal mucosa through phase II enzymes, leading to various conjugated forms. Caffeic acid can prevent the production of reactive oxygen species and induce DNA oxidation in cancer cells, among other mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of caffeine citrate have been studied through the identification and characterization of its cocrystal polymorphs. These polymorphs exhibit distinct physicochemical properties, such as melting points and stability against humidity. The thermodynamic stability order of these polymorphs has been determined, which is essential for understanding their behavior in different conditions . Additionally, the development of taste-masked caffeine citrate formulations using hot melt extrusion technology has been explored to improve patient compliance by masking the bitter taste of the drug .
Relevant Case Studies
Caffeine citrate's pharmacokinetics have been studied in Chinese premature infants with apnea. A population pharmacokinetic model was developed to provide a reference for individualized treatment, highlighting the importance of understanding the drug's behavior in specific patient populations .
Scientific Research Applications
Application in Preterm Infants
Caffeine citrate is widely recognized for its therapeutic role in managing apnea of prematurity (AOP) in preterm infants. A comprehensive study in Europe on preterm infants under 37 weeks of gestational age indicated the safe use of pharmaceutical-grade caffeine citrate for treating and preventing AOP. The treatment was predominantly for AOP, with a significant majority of infants showing resolution after caffeine citrate administration. Moreover, its safety profile was validated, with manageable side effects noted in a small fraction of neonates (Lista et al., 2016).
Additionally, caffeine citrate's impact on the neural control of breathing in preterm infants was analyzed. The study reported a significant reduction in the number of central apneas and an increase in diaphragm energy expenditure, indicating the stimulation of neural breathing by caffeine citrate (Parikka et al., 2015).
Cardiovascular Effects
Caffeine citrate's hemodynamic effects, such as changes in heart rate, stroke volume, cardiac output, and blood pressure, have been examined in preterm infants. These parameters showed consistent increases post-administration of intravenous caffeine, suggesting potential roles in hemodynamic management in preterm infants with apnea of prematurity (Soloveychik et al., 2009).
Influence on Athletic Performance
Interestingly, caffeine citrate's influence extends beyond clinical settings to sports, where its ergogenic effects on exercise performance were explored. A study involving elite wheelchair athletes did not find a significant performance enhancement with caffeine citrate supplementation. However, the study highlighted physiological responses, such as pH and bicarbonate concentrations, associated with sodium citrate ingestion (Flueck et al., 2014).
Effect on Systemic Blood Flow and Ductal Shunting
Caffeine citrate's role in altering systemic blood flow and ductal shunting in preterm infants, especially those with patent ductus arteriosus (PDA), was investigated. The study highlighted the need for close monitoring due to the transient increase in ductal shunting flow following caffeine citrate administration, indicating potential cardiovascular effects that require careful observation (Hwang et al., 2017).
Safety And Hazards
Future Directions
The FDA has approved caffeine for use in the treatment of apnea of prematurity and prevention and treatment of bronchopulmonary dysplasia of premature infants . Non-FDA-approved uses of caffeine include treating migraine headaches and post-dural puncture headaches and enhancing athletic performance, especially in endurance sports . Caffeine has links with decreased all-cause mortality . It is also under investigation for its efficacy in treating depression and neurocognitive declines, such as those seen in Alzheimer and Parkinson disease .
properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQXSQPPHJPGOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046938 | |
Record name | Caffeine, citrated | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caffeine citrate | |
CAS RN |
69-22-7 | |
Record name | Caffeine citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caffeine, citrated [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caffeine, citrated | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAFFEINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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